1-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-hydroxy-3-methyl-1H-pyrazol-4-yl}-3-hydroxy-2-buten-1-one
Description
The compound 1-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-hydroxy-3-methyl-1H-pyrazol-4-yl}-3-hydroxy-2-buten-1-one is a heterocyclic molecule featuring a pyrazole-thiazole core with multiple functional groups. Its structure includes:
- Pyrazole ring: Substituted at position 1 with a 4-(4-chlorophenyl)-1,3-thiazol-2-yl group, at position 3 with a methyl group, and at position 5 with a hydroxyl group.
- 4-Chlorophenyl substituent: Enhances lipophilicity and may influence binding to hydrophobic regions in biological targets.
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[(Z)-1-hydroxy-3-oxobut-1-enyl]-5-methyl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3S/c1-9(22)7-14(23)15-10(2)20-21(16(15)24)17-19-13(8-25-17)11-3-5-12(18)6-4-11/h3-8,20,23H,1-2H3/b14-7- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPHOZNWDXEQGV-AUWJEWJLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)Cl)C(=CC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=CC=C(C=C3)Cl)/C(=C/C(=O)C)/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-hydroxy-3-methyl-1H-pyrazol-4-yl}-3-hydroxy-2-buten-1-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of cancer research and anti-inflammatory therapies. This article reviews the current understanding of its biological activity, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound belongs to a class of pyrazole derivatives, characterized by a thiazole moiety and a chlorophenyl group. The molecular formula is , with a molecular weight of approximately 319.81 g/mol. The presence of multiple functional groups suggests a diverse range of interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant anticancer and anti-inflammatory properties. Below are key findings from various studies:
Anticancer Activity
- Cell Line Studies : The compound has been tested against several cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer). Results show that it has an IC50 value ranging from 10 µM to 30 µM, indicating moderate cytotoxicity against these cell lines .
- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis and inhibition of cell proliferation. It has been reported to inhibit key signaling pathways involved in tumor growth, including the VEGF pathway, which is crucial for angiogenesis .
Anti-inflammatory Activity
Studies have demonstrated that the compound reduces inflammation markers in vitro and in vivo. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases .
Data Tables
| Activity Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF7 | 15 | Induction of apoptosis |
| Anticancer | A549 | 20 | Inhibition of proliferation |
| Anticancer | NCI-H460 | 25 | Inhibition of VEGF signaling |
| Anti-inflammatory | RAW 264.7 | 10 | Inhibition of TNF-alpha production |
Case Studies
- Study on MCF7 Cells : In a study conducted by Bouabdallah et al., the compound was shown to significantly reduce cell viability in MCF7 cells after 48 hours of treatment, with an observed IC50 value of 15 µM. The study concluded that the compound's mechanism involves both apoptosis induction and cell cycle arrest .
- In Vivo Studies : Another research highlighted its efficacy in reducing tumor size in xenograft models when administered at doses corresponding to its IC50 values observed in vitro. This study supports the potential for clinical application in cancer therapies .
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of the compound typically involves multi-step reactions that incorporate thiazole and pyrazole moieties. These heterocycles are known for their diverse biological activities. The structural characterization is often performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the molecular structure and elucidate the arrangement of functional groups.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of compounds containing thiazole and pyrazole structures. For instance, derivatives of pyrazole have shown efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl group enhances the lipophilicity of the compound, potentially improving its membrane permeability and antimicrobial action .
Anti-inflammatory Properties
Research indicates that compounds similar to 1-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-hydroxy-3-methyl-1H-pyrazol-4-yl}-3-hydroxy-2-buten-1-one exhibit anti-inflammatory effects by inhibiting key inflammatory mediators such as COX enzymes. In silico studies have suggested that these compounds may act as 5-lipoxygenase inhibitors, which could be beneficial in treating conditions like asthma and arthritis .
Anticancer Potential
Recent investigations have identified pyrazole-thiazole hybrids as promising candidates for anticancer therapy. These compounds have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer and leukemia. The mechanism is thought to involve the induction of apoptosis and cell cycle arrest .
Case Study 1: Antimicrobial Efficacy
In a study conducted by El-Hiti et al., derivatives containing the thiazole-pyrazole framework were tested against a panel of bacterial strains. The results indicated that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Case Study 2: Anti-inflammatory Action
A molecular docking study highlighted the compound's potential as a 5-lipoxygenase inhibitor. The binding affinity was evaluated using computational methods, revealing promising interactions that could lead to further development as an anti-inflammatory agent .
Case Study 3: Anticancer Activity
Research published in Molecules demonstrated that thiazole-pyrazole derivatives induced apoptosis in human cancer cell lines through mitochondrial pathways. The study provided evidence of enhanced cytotoxicity compared to conventional chemotherapeutics .
Comparison with Similar Compounds
Electronic and Steric Effects
- Chlorophenyl vs.
- Thiophene vs.
Q & A
Q. What are the recommended synthetic routes for preparing this compound?
The synthesis involves multi-step organic reactions, including cyclocondensation of hydrazine derivatives with β-ketoesters or ketones to form the pyrazole core, followed by thiazole ring formation via Hantzsch thiazole synthesis. Key steps include:
- Step 1 : Formation of the 1H-pyrazole ring using 4-(4-chlorophenyl)-1,3-thiazole-2-carbohydrazide and a β-diketone under acidic conditions.
- Step 2 : Introduction of the 3-hydroxy-2-buten-1-one moiety via Claisen-Schmidt condensation. Reaction progress should be monitored using TLC (Rf comparison) and HPLC (retention time analysis) to ensure intermediate purity .
Q. How can researchers optimize reaction conditions to improve yield and purity?
- Temperature control : Maintain reflux conditions (~80–100°C) during cyclocondensation to prevent side reactions (e.g., decomposition of labile intermediates) .
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of aromatic intermediates, while ethanol/water mixtures improve crystallization .
- Catalyst optimization : Use Lewis acids (e.g., ZnCl₂) for thiazole ring formation, as they accelerate heterocyclization without over-oxidizing hydroxyl groups .
Q. What analytical techniques are essential for confirming molecular structure and purity?
- NMR spectroscopy : ¹H/¹³C NMR (in DMSO-d₆) confirms substitution patterns on pyrazole and thiazole rings. Key signals include δ ~6.5–8.5 ppm (aromatic protons) and δ ~160–170 ppm (carbonyl carbons) .
- Mass spectrometry : High-resolution ESI-MS verifies molecular ion [M+H]⁺ with <5 ppm mass accuracy .
- X-ray crystallography : Single-crystal analysis (using SHELXL) resolves stereochemical ambiguities, particularly for the α,β-unsaturated ketone moiety .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?
- Structural variations : Synthesize analogs with substituent modifications (e.g., replacing 4-chlorophenyl with 4-fluorophenyl or altering the thiazole ring to oxazole) .
- Biological assays : Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) and cell viability tests (MTT assay on cancer cell lines) to correlate substituents with activity trends. IC₅₀ values should be statistically validated across ≥3 replicates .
Q. What computational methods are suitable for analyzing electronic properties and reactivity?
- Wavefunction analysis : Use Multiwfn to calculate electrostatic potential (ESP) maps, identifying nucleophilic/electrophilic regions (e.g., hydroxyl and ketone groups) .
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict bond dissociation energies (BDEs) for hydroxyl groups, guiding stability assessments .
Q. How should researchers address discrepancies in reported biological activities of analogs?
- Data normalization : Compare activities using standardized protocols (e.g., fixed cell line passages or identical assay buffer conditions) to minimize experimental variability .
- Meta-analysis : Apply multivariate regression to published IC₅₀ data, weighting factors like substituent electronegativity and logP values to resolve conflicting SAR trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
